Superior Progesterone Receptor Binding Affinity of CMA vs. Norethindrone Acetate
When compared to norethindrone acetate (NET-A), a common 19-nortestosterone-derived alternative, CMA demonstrates markedly higher binding affinity for the human progesterone receptor. In radioligand competition assays using human uterine tissue, the inhibition constant (Ki) of CMA for the progesterone receptor is 2.5 nM [1]. This affinity is approximately 30 times greater than the Ki reported for norethindrone acetate, which exhibits a Ki of 72 nM under comparable conditions [2]. This substantial difference indicates that CMA can effectively engage the progesterone receptor at substantially lower concentrations than NET-A.
| Evidence Dimension | Progesterone Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.5 nM (human PR) |
| Comparator Or Baseline | Norethindrone Acetate (NET-A): Ki = 72 nM (human uterine PR) |
| Quantified Difference | CMA exhibits approximately 29-fold higher affinity (lower Ki) than NET-A. |
| Conditions | In vitro radioligand binding assay with human progesterone receptor. CMA (Schneider et al., 2009); NET-A (Scilit, 1978). |
Why This Matters
For researchers procuring a potent progestin for mechanistic cellular studies, this nearly 30-fold difference in receptor affinity is critical for calculating appropriate and equipotent in vitro dosing concentrations.
- [1] Schneider, J.; Kneip, C.; Jahnel, U. Comparative effects of chlormadinone acetate and its 3α- and 3β-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. Pharmacology, 2009, 84(3), 182-189. View Source
- [2] Interaction of progestins with steroid receptors in human uterus. Biochemical Journal, 1978. Scilit. View Source
